REACTION_CXSMILES
|
F[C:2](F)(F)[C:3](=O)[CH2:4][C:5]([O:7]CC)=O.Cl[C:14]1[CH:19]=[C:18](Cl)[CH:17]=[CH:16][C:15]=1[NH:21][NH2:22].[OH-].[Na+]>C(O)(=O)C.O>[C:15]1([N:21]2[C:5](=[O:7])[CH2:4][C:3]([C:2]3[CH:18]=[CH:19][CH:14]=[CH:15][CH:16]=3)=[N:22]2)[CH:16]=[CH:17][CH:18]=[CH:19][CH:14]=1 |f:2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC(C(CC(=O)OCC)=O)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4.82 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 22 hours
|
Duration
|
22 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
dried over Na2 SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1N=C(CC1=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.51 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 171.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |